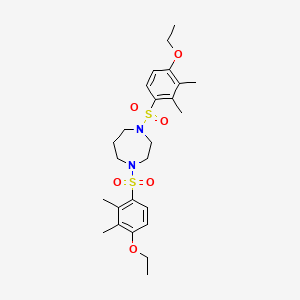

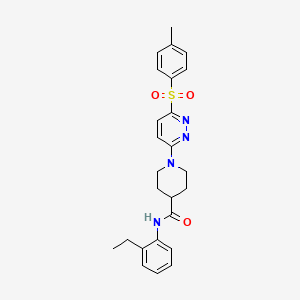

![molecular formula C13H9FN2O B2546630 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile CAS No. 1411715-51-9](/img/structure/B2546630.png)

2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, as seen in the synthesis of Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . Similarly, the synthesis of 2-methoxy- and 2-morpholino pyridine compounds involves tautomeric analogs and substituent modification to achieve desired properties . These methods suggest that the synthesis of 2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile could also involve multi-step reactions with careful selection of substituents to achieve the target compound.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of pyridine derivatives, as seen in the analysis of various compounds . These studies reveal the planarity of the pyridine ring and its substituents, as well as the dihedral angles between them. For this compound, one could expect similar planarity and specific dihedral angles that could be determined using X-ray crystallography.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by their substituents. For instance, the presence of a methoxy group can affect the electron density and reactivity of the pyridine ring . The compound 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine) acts as a fluorescent sensor with a 'turn-off' response to certain metal ions . This suggests that this compound could also participate in specific chemical reactions, potentially as a sensor or in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the photophysical properties of methoxypyridine compounds have been studied, revealing high fluorescence quantum yields in different solvents . The solubility, fluorescence, and absorption properties can vary significantly depending on the substituents and the solvent used . Therefore, the physical and chemical properties of this compound would need to be empirically determined, but it is likely that the compound would exhibit solvent-dependent behavior and potentially useful fluorescence properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of pyridine derivatives, revealing insights into their molecular structure and properties. For instance, the synthesis and spectroscopic analysis of various pyridine derivatives have been reported, with studies including X-ray and spectroscopic analysis to determine structural differences and supramolecular structures featuring hydrogen bonds and solvent effects on absorption spectra. Such research underscores the importance of pyridine derivatives in understanding molecular interactions and designing compounds with desired properties (Tranfić et al., 2011) (Cetina et al., 2010).

Corrosion Inhibition

Pyridine derivatives have been studied for their corrosion inhibition effects. For example, the corrosion inhibition of mild steel in hydrochloric acid by certain pyridine derivatives has been investigated, demonstrating their potential as effective corrosion inhibitors. This research is crucial for developing new materials and coatings that protect against corrosion in industrial applications (Ansari et al., 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using pyridine derivatives and their evaluation for antimicrobial activity highlight the potential of these compounds in developing new antimicrobial agents. Such studies are essential for advancing in the field of medicinal chemistry, especially in the search for new treatments for bacterial and fungal infections (Puthran et al., 2019).

Fluorescence and Photophysical Properties

Pyridine derivatives have been explored for their photophysical properties, including fluorescence. Research into the synthesis, characterization, and evaluation of pyridine compounds as fluorophores in solution and solid state provides valuable insights into designing fluorescent materials for applications in sensing, imaging, and optical devices (Hagimori et al., 2019).

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c14-12-4-2-1-3-11(12)9-17-13-7-10(8-15)5-6-16-13/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJFKNWYGYLONV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=NC=CC(=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2546547.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)

![8-cyclohexyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546549.png)

![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)